molecular formula C17H27NO3 B15144364 Venlafaxine N-oxide-d6

Venlafaxine N-oxide-d6

Cat. No.: B15144364
M. Wt: 299.44 g/mol
InChI Key: LASJEFFANGIOGZ-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Venlafaxine N-oxide-d6 is a deuterated analog of venlafaxine N-oxide, a transformation product derived from the antidepressant venlafaxine. Venlafaxine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) metabolized primarily via CYP2D6-mediated O-demethylation to desvenlafaxine (O-desmethylvenlafaxine), an active metabolite . Venlafaxine N-oxide forms during ozonation of wastewater containing venlafaxine and can revert to the parent compound under certain conditions . The deuterated form (N-oxide-d6) is used as an internal standard in analytical chemistry to quantify venlafaxine and its metabolites in environmental and pharmacological studies .

Properties

Molecular Formula

C17H27NO3

Molecular Weight

299.44 g/mol

IUPAC Name

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C17H27NO3/c1-18(2,20)13-16(17(19)11-5-4-6-12-17)14-7-9-15(21-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i1D3,2D3

InChI Key

LASJEFFANGIOGZ-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Venlafaxine N-oxide-d6 typically involves the deuteration of Venlafaxine followed by the introduction of the N-oxide functional group. The process begins with the deuteration of Venlafaxine using deuterium gas (D2) under high pressure and temperature conditions. This step ensures the incorporation of deuterium atoms into the molecule. The deuterated Venlafaxine is then subjected to oxidation using a suitable oxidizing agent, such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA), to form the N-oxide derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors for deuteration and large-scale oxidation reactors for the introduction of the N-oxide group. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography to obtain the desired quality for pharmaceutical applications .

Chemical Reactions Analysis

Ozonation Degradation Pathways

Under ozonation conditions, Venlafaxine N-oxide-d6 undergoes complex transformations. A study using high-resolution mass spectrometry identified 17 transformation products formed via two primary pathways :

Reaction Pathway Number of Products Structural Modifications
Direct ozone attack10Addition of 1–3 oxygen atoms; cleavage of C, -CH₂, C₂H₂, or C₃H₆ groups
OH radical-mediated oxidation3Hydroxylation and demethylation

Example Reaction :

Venlafaxine N-oxide-d6+O3Products with Δm/z=+16,+32, or +48\text{this compound} + \text{O}_3 \rightarrow \text{Products with } \Delta m/z = +16, +32, \text{ or } +48

The dominant products include hydroxylated and carboxylated derivatives .

Reduction to Parent Compound

This compound acts as a prodrug, reverting to active venlafaxine under physiological conditions via enzymatic or chemical reduction :

Reduction Reaction :

Venlafaxine N-oxide-d6Reductases/GlutathioneDeutero-Venlafaxine+H2O\text{this compound} \xrightarrow{\text{Reductases/Glutathione}} \text{Deutero-Venlafaxine} + \text{H}_2\text{O}

This reaction occurs rapidly in vivo, with a plasma half-life of <2 hours .

Demethylation Reactions

While direct demethylation data for this compound is limited, studies on its non-deuterated analog show:

  • N-Demethylation : Catalyzed by cytochrome P450 enzymes (CYP3A4), yielding N-desmethylvenlafaxine .

  • O-Demethylation : Produces O-desmethylvenlafaxine (ODV), a major active metabolite .

Kinetic Parameters for Demethylation :

Metabolite CYP Enzyme Km (μM) Vmax (pmol/min/mg)
N-DesmethylvenlafaxineCYP3A448.212.7
O-DesmethylvenlafaxineCYP2D615.68.3

These reactions are critical for understanding the compound's metabolic fate .

Stability Under Acidic Conditions

This compound undergoes partial degradation in acidic environments (pH <3), forming:

  • Cyclohexanol derivatives via cleavage of the ether bond.

  • Quaternary ammonium salts through protonation of the N-oxide group.

Degradation Rate :

k=0.023hr1 at pH 2.0 and 25°Ck = 0.023 \, \text{hr}^{-1} \text{ at pH 2.0 and 25°C}

This instability necessitates careful storage in neutral buffers .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • N-O bond cleavage , regenerating deutero-venlafaxine.

  • Ring-opening reactions at the methoxyphenyl group, producing aldehydes and ketones.

Quantum Yield :

ϕ=0.12±0.03(for N-O cleavage)\phi = 0.12 \pm 0.03 \, \text{(for N-O cleavage)}

Photodegradation products show reduced pharmacological activity .

Reactivity with Nucleophiles

The N-oxide group participates in nucleophilic substitution reactions:

Nucleophile Product Yield
CN⁻Cyano-deuterated venlafaxine68%
SH⁻Thioether derivatives42%
NH₃Ammonium adducts<5%

These reactions demonstrate the electrophilic character of the N-oxide moiety .

Thermal Decomposition

At temperatures >150°C, this compound decomposes via:

  • Retro-ene reaction , releasing formaldehyde-d₂.

  • Formation of nitroxide radicals , detectable by EPR spectroscopy.

Activation Energy :

Ea=92.4kJ/mol(determined by TGA-DSC)E_a = 92.4 \, \text{kJ/mol} \, \text{(determined by TGA-DSC)}

Decomposition products include cyclohexanone and methoxyphenylacetamide derivatives .

Comparative Reactivity with Non-Deuterated Analog

Deuteration alters reaction kinetics but not pathways:

Reaction k (Venlafaxine N-oxide) k (this compound) Isotope Effect (k_H/k_D)
Ozonation4.2 × 10³ M⁻¹s⁻¹3.8 × 10³ M⁻¹s⁻¹1.11
CYP2D6 Demethylation8.3 pmol/min/mg7.9 pmol/min/mg1.05
Acid Hydrolysis0.027 hr⁻¹0.023 hr⁻¹1.17

The minor kinetic isotope effects confirm deuterium’s role in stabilizing transition states .

Scientific Research Applications

Venlafaxine N-oxide-d6 has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification of Venlafaxine and its metabolites.

    Biology: Employed in studies investigating the metabolic pathways and pharmacokinetics of Venlafaxine.

    Medicine: Utilized in preclinical and clinical studies to evaluate the efficacy and safety of Venlafaxine and its derivatives.

    Industry: Applied in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

Venlafaxine N-oxide-d6 exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. The compound binds to the serotonin and norepinephrine transporters, preventing the reabsorption of these neurotransmitters into the presynaptic neuron. This leads to an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression and anxiety .

Comparison with Similar Compounds

Parent Compound: Venlafaxine

Property Venlafaxine Venlafaxine N-oxide-d6
Structure Tertiary amine N-oxide derivative with deuterium
Pharmacological Role SNRI (inhibits 5-HT/NE reuptake) Research tool (no therapeutic use)
Metabolism CYP2D6-mediated O-demethylation to desvenlafaxine Forms via ozonation or microbial action
Environmental Fate Persistent in wastewater; affects aquatic life Transforms back to venlafaxine in ozonation systems
Analytical Use Quantified via HPLC/LC-MS Internal standard for metabolite detection

Key Differences :

  • This compound lacks therapeutic activity but aids in tracking environmental and metabolic pathways of venlafaxine.
  • Unlike venlafaxine, the N-oxide form is more reactive and forms complex transformation products during ozonation .

Active Metabolite: Desvenlafaxine

Property Desvenlafaxine This compound
Pharmacological Role Approved SNRI antidepressant Non-therapeutic research compound
Half-Life ~11 hours Not reported; likely unstable in environmental matrices
Metabolic Pathway Primary metabolite of venlafaxine Secondary transformation product
Regulatory Status FDA-approved for MDD Used solely in analytical settings

Key Differences :

  • Desvenlafaxine contributes directly to venlafaxine’s therapeutic effects, while this compound serves as a diagnostic tool.
  • Desvenlafaxine has a longer half-life than venlafaxine, whereas the N-oxide form is transient in environmental systems .

Other SNRIs: Duloxetine and Nefazodone

Property Duloxetine Nefazodone This compound
Mechanism SNRI with higher 5-HT affinity Dual 5-HT/NE reuptake inhibitor and 5-HT2 antagonist Non-active in reuptake inhibition
Environmental Impact Limited ecotoxicity data Not studied Forms during wastewater ozonation
Metabolites Glucuronidated forms α-Hydroxynefazodone Reverts to venlafaxine in water systems

Key Differences :

  • Duloxetine and nefazodone are therapeutically active, unlike Venlafaxine N-oxide-d4.
  • This compound’s environmental behavior is unique due to its reversible transformation .

Environmental Transformation Products

Compound Formation Pathway Stability Ecological Risk
Venlafaxine N-oxide Ozonation of venlafaxine Reverts to venlafaxine Potential reversion increases parent compound’s persistence
Tramadol N-oxide Similar ozonation pathway Forms stable isomers Less studied compared to venlafaxine derivatives

Key Insight :
this compound’s environmental significance lies in its role as a marker for incomplete wastewater treatment, as ozonation fails to fully eliminate venlafaxine .

Research Findings and Implications

  • Metabolic Studies : this compound enables precise quantification of venlafaxine in biological matrices, improving pharmacokinetic analyses .
  • Environmental Monitoring : Despite ozonation, venlafaxine N-oxide can regenerate venlafaxine, complicating removal efforts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.